

Technical Support Center: Pyraclostrobin Experimental Solutions

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Compound of Interest		
Compound Name:	Pyraclostrobin	
Cat. No.:	B128455	Get Quote

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **pyraclostrobin**. This resource provides essential information, troubleshooting guides, and detailed protocols to help you prepare stable aqueous solutions of **pyraclostrobin** for your experiments and understand its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of pyraclostrobin in water and common organic solvents?

A1: **Pyraclostrobin** is a hydrophobic compound with very low solubility in water, which is a critical consideration for preparing aqueous experimental solutions.[1][2] Its solubility is significantly higher in various organic solvents, which should be used to prepare concentrated stock solutions before dilution into aqueous media.[3][4]

Data Presentation: Solubility of **Pyraclostrobin**



Solvent	Solubility (at 20°C)
Water	1.9 mg/L[1][2][4]
Dimethyl Sulfoxide (DMSO)	~30 g/L (~30 mg/mL)[3]
Dimethylformamide (DMF)	~30 g/L (~30 mg/mL)[3]
Ethanol	~10 g/L (~10 mg/mL)[3]
Acetone	>500 g/L[4]
Dichloromethane	>500 g/L[4]
Toluene	>500 g/L[4]
Methanol	100.8 g/L[4]

| n-Heptane | 3.7 g/L[4] |

Q2: How stable is **pyraclostrobin** in aqueous solutions?

A2: **Pyraclostrobin**'s stability in aqueous solutions is highly dependent on pH and, most critically, exposure to light.

- Hydrolysis: It is generally stable to hydrolysis in acidic and neutral conditions (pH 5-7).[5] The hydrolysis half-life can range from 23 to 115 days, with the greatest stability observed at pH 5.0.[6][7]
- Photolysis: **Pyraclostrobin** degrades very rapidly when exposed to light. The photolysis half-life in water can be as short as two hours.[1][8] This is the most significant factor leading to inconsistent results. All solutions must be protected from light.

Data Presentation: Stability of **Pyraclostrobin** (Half-life)



Condition	Half-Life (DT₅o)	Notes
Hydrolysis (pH 5.0)	Up to 115.5 days[6][7]	Very stable.
Hydrolysis (pH 7.0)	23.1 - 115.5 days (range)[6][7]	Stable.
Hydrolysis (pH 9.0)	Slow degradation observed[9]	Less stable than at acidic/neutral pH.

| Photolysis (in water) | < 12 hours; reported as low as 2 hours[1][6][10] | Highly unstable. Solutions must be protected from light. |

Q3: What is the primary mechanism of action for **pyraclostrobin**?

A3: **Pyraclostrobin** is a Quinone outside Inhibitor (QoI) fungicide.[11] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[1][5][12] This disruption halts ATP synthesis, leading to cellular energy depletion and ultimately, cell death in susceptible fungi.[11] [13]

Troubleshooting Guide

Problem: My **pyraclostrobin** is precipitating out of my aqueous buffer after I add it from the stock solution.

Troubleshooting & Optimization

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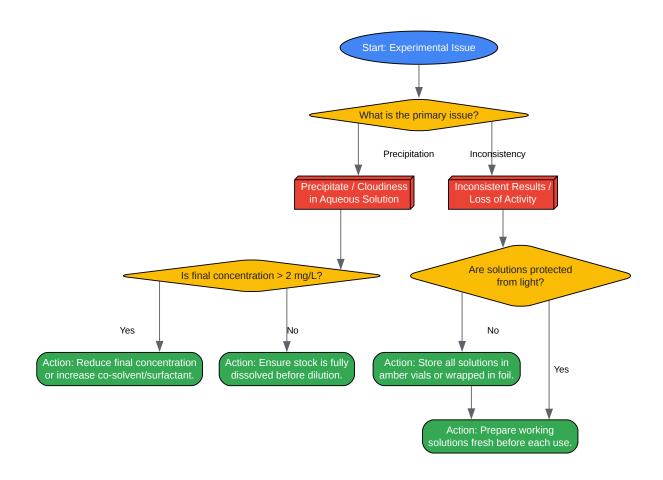
Probable Cause	Solution
Exceeded Aqueous Solubility: You have likely exceeded the 1.9 mg/L solubility limit of pyraclostrobin in water. Even with a co-solvent like DMSO, high final concentrations will cause precipitation.	1. Decrease Final Concentration: Check if your experimental design can accommodate a lower final concentration of pyraclostrobin. 2. Increase Co-solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across experiments and is sufficient to maintain solubility, but be mindful of potential solvent toxicity to your biological system. 3. Use Surfactants: For specific applications, consider adding a biologically compatible surfactant (e.g., Tween® 80) at a low concentration (e.g., 0.01-0.05%) to your aqueous medium to improve solubility and stability. Commercial formulations often use dispersants and wetting agents for this purpose. [14]

Problem: I am observing inconsistent or diminishing activity of **pyraclostrobin** in my experiments over time.

Probable Cause	Solution
Photodegradation: This is the most common cause of inconsistent results. Pyraclostrobin degrades very quickly when exposed to UV or even ambient laboratory light.[1][6][10]	1. Protect from Light: Prepare all solutions in a dimly lit area. Store stock solutions and working solutions in amber vials or wrap containers completely in aluminum foil. 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a protected stock solution. Avoid storing dilute aqueous solutions for extended periods. 3. Use a Stable Light Source: If your experiment requires illumination, use a defined light source and ensure control and treated groups receive identical light exposure. Report the light conditions in your methodology.



Troubleshooting Workflow



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Caption: Troubleshooting flowchart for common pyraclostrobin solution issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Pyraclostrobin Stock Solution in DMSO



This protocol describes how to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Materials:

- Pyraclostrobin (solid, purity ≥95%) (FW: 387.8 g/mol)
- Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade
- Analytical balance
- 1.5 mL amber microcentrifuge tubes or amber glass vials
- Calibrated micropipettes

Methodology:

- Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of pyraclostrobin:
 - Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 387.8 mg/mmol = 3.878 mg
- Weigh Pyraclostrobin: Carefully weigh out approximately 3.9 mg of pyraclostrobin on an analytical balance and record the exact weight. Place the solid directly into a pre-labeled amber vial.
- Add Solvent: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 3.878 mg, add 1.0 mL of DMSO.
- Dissolve: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if necessary. Visually inspect to ensure no solid particles remain.
- Storage: Store the stock solution at -20°C, tightly capped and protected from light. The solution is stable for ≥4 years under these conditions.[3]

Protocol 2: Preparation of an Aqueous Working Solution

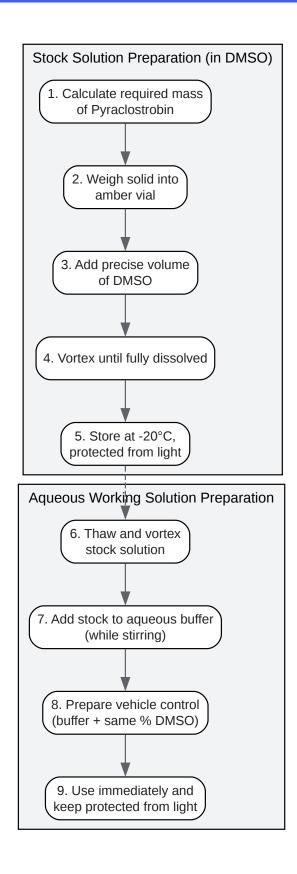


Methodology:

- Thaw Stock Solution: Thaw the 10 mM stock solution completely and vortex briefly to ensure homogeneity.
- Dilution: Perform a serial dilution of the stock solution into your final aqueous medium (e.g., cell culture media, phosphate buffer).
 - Important: Add the small volume of pyraclostrobin stock to the larger volume of aqueous buffer while vortexing or stirring to facilitate rapid mixing and prevent localized precipitation.
- Final Solvent Concentration: Calculate the final percentage of DMSO in your working solution and run a parallel "vehicle control" with the same amount of DMSO to account for any solvent effects.
- Immediate Use and Protection: Use the freshly prepared working solution immediately and keep it protected from light throughout the experiment.

Experimental Workflow Diagram





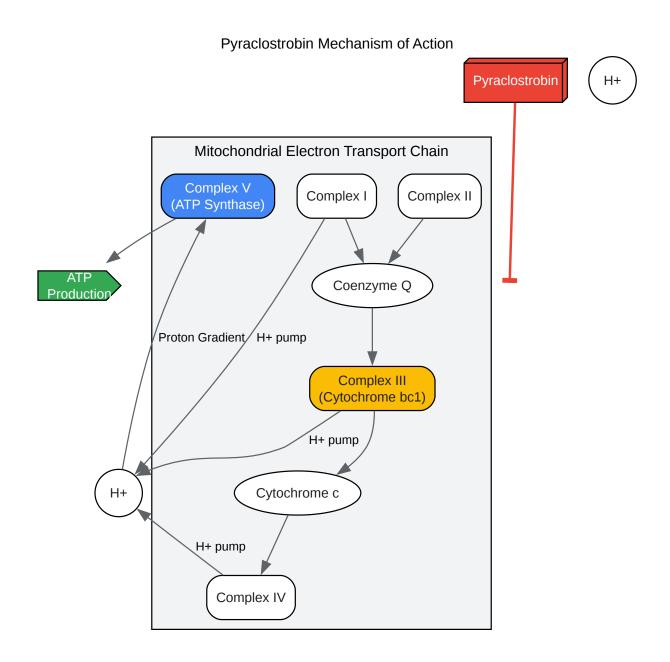
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Caption: Workflow for preparing **pyraclostrobin** stock and working solutions.



Mechanism of Action Diagram

Pyraclostrobin specifically targets Complex III of the mitochondrial electron transport chain (ETC), which is essential for cellular energy production.



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Caption: Pyraclostrobin inhibits Complex III, blocking electron transport and ATP synthesis.



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